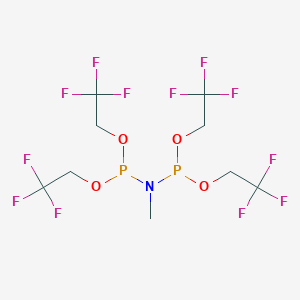
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of imidodiphosphorous acid derivatives with methyl and trifluoroethyl ester groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and can include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield compounds with different functional groups replacing the ester groups.
Applications De Recherche Scientifique
Imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to investigate its effects on biological systems and pathways.
Medicine: Research into potential medical applications, such as drug development and therapeutic uses, is ongoing.
Industry: The compound is used in industrial processes, including the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to imidodiphosphorous acid, methyl-, tetrakis(2,2,2-trifluoroethyl) ester include other esters of imidodiphosphorous acid with different alkyl or aryl groups. These compounds share similar structural features but may have different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of imidodiphosphorous acid and trifluoroethyl ester groups, which confer distinct chemical behavior and potential applications. This compound’s unique properties make it valuable for various scientific and industrial purposes.
Propriétés
Numéro CAS |
129672-91-9 |
|---|---|
Formule moléculaire |
C9H11F12NO4P2 |
Poids moléculaire |
487.12 g/mol |
Nom IUPAC |
N,N-bis[bis(2,2,2-trifluoroethoxy)phosphanyl]methanamine |
InChI |
InChI=1S/C9H11F12NO4P2/c1-22(27(23-2-6(10,11)12)24-3-7(13,14)15)28(25-4-8(16,17)18)26-5-9(19,20)21/h2-5H2,1H3 |
Clé InChI |
HZJCBRPLLGFHPL-UHFFFAOYSA-N |
SMILES canonique |
CN(P(OCC(F)(F)F)OCC(F)(F)F)P(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




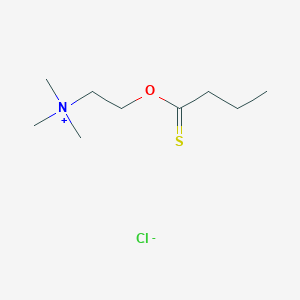
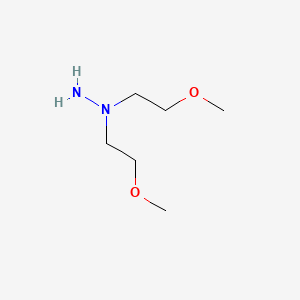
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
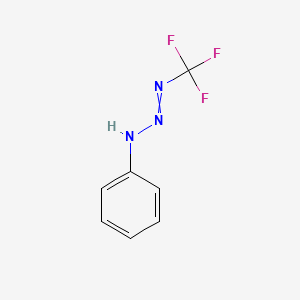
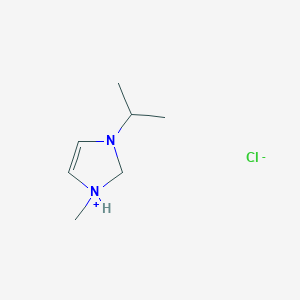
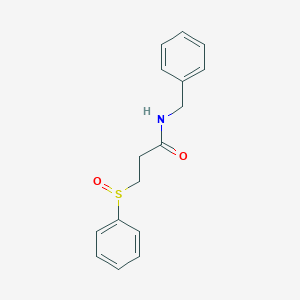

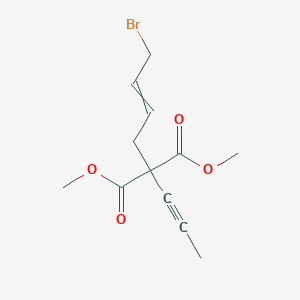
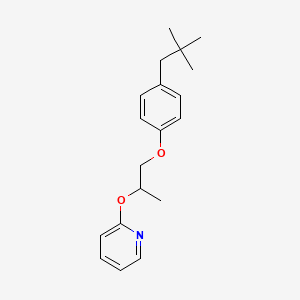
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
